molecular formula C10H10N2O B15223874 (6-Aminoquinolin-2-yl)methanol

(6-Aminoquinolin-2-yl)methanol

Cat. No.: B15223874
M. Wt: 174.20 g/mol
InChI Key: UGFOVDGLUZEDBV-UHFFFAOYSA-N
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Description

(6-Aminoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminoquinolin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline with an amine, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of hydrazine hydrate for cyclization, followed by functionalization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (6-Aminoquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline carboxaldehydes, carboxylic acids, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of (6-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (6-Aminoquinolin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biological Activity

(6-Aminoquinolin-2-yl)methanol is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol

The compound features an amino group at the 6-position and a hydroxymethyl group at the 2-position of the quinoline ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes and potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, which is often a mechanism for inducing cell death in cancer therapies.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.51Induction of apoptosis via DNA damage
SKBR315.30Cell cycle arrest in G2/M phase
HeLa20.00Inhibition of proliferation

In vitro studies demonstrated that treatment with this compound led to increased levels of cleaved PARP, indicating apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

  • Case Study on Anticancer Activity : A recent study focused on the effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through DNA damage pathways .
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antibacterial effects of this compound against multi-drug resistant strains, revealing its potential as an alternative treatment option in antibiotic resistance scenarios .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(6-aminoquinolin-2-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2

InChI Key

UGFOVDGLUZEDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1N

Origin of Product

United States

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